1-Deoxy-l-erythritol

Description

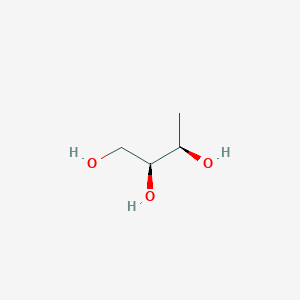

Structure

2D Structure

3D Structure

Properties

CAS No. |

359875-82-4 |

|---|---|

Molecular Formula |

C4H10O3 |

Molecular Weight |

106.12 g/mol |

IUPAC Name |

(2S,3R)-butane-1,2,3-triol |

InChI |

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m1/s1 |

InChI Key |

YAXKTBLXMTYWDQ-DMTCNVIQSA-N |

Isomeric SMILES |

C[C@H]([C@H](CO)O)O |

Canonical SMILES |

CC(C(CO)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 1 Deoxy L Erythritol

Synthetic Methodologies for 1-Deoxy-L-erythritol

The preparation of this compound is most strategically accomplished through the synthesis of a highly reactive intermediate, which can then be incorporated into larger molecules. This approach allows for controlled, stereospecific construction.

Conventional chemical synthesis of the this compound moiety typically does not aim to produce the compound in isolation but rather focuses on creating a versatile, activated building block for further reactions. A key strategy involves the preparation of a protected cyclic sulfate (B86663) of L-erythritol. The established route to this intermediate, 2,4-O-Benzylidene-L-erythritol-1,3-cyclic sulfate, begins with L-glucose. google.com

The process involves several key transformations:

Conversion of L-glucose to 2,4-O-Benzylidene-L-erythritol.

Reaction with thionyl chloride to form the corresponding cyclic sulfite (B76179).

Oxidation of the cyclic sulfite to the more reactive cyclic sulfate. This oxidation is often achieved using a ruthenium(III) chloride catalyst in the presence of sodium periodate (B1199274). google.com

This multi-step synthesis provides the crucial L-erythritol-1,3-cyclic sulfate intermediate, which serves as a potent electrophile for subsequent derivatization. google.com While erythritol (B158007) can be found in nature, its direct extraction is impractical, and direct chemical synthesis from simpler precursors is often plagued by low yields, making the preparation of activated intermediates from carbohydrate precursors a more effective strategy. nih.gov

The stereochemistry of the final product is dictated by the choice of the starting carbohydrate. The synthesis of specific enantiomers of erythritol derivatives is achieved by utilizing the inherent chirality of commercially available sugars. google.com

L-Enantiomer : To synthesize the L-erythritol cyclic sulfate, the synthetic pathway commences with L-glucose. google.com This ensures the correct stereochemical configuration is carried through the synthetic sequence to the final L-erythritol derivative.

D-Enantiomer : Conversely, the enantiomeric D-erythritol cyclic sulfate is synthesized using the same chemical route but starting from the more common D-glucose. google.com

This substrate-controlled stereoselectivity is fundamental to the synthesis of specific diastereomers of complex molecules, such as salacinol (B1681389) analogues, where the configuration of the erythritol moiety is critical to its biological function. sfu.ca The ability to access either enantiomer of the erythritol cyclic sulfate simply by selecting the appropriate starting sugar provides a powerful and versatile tool for asymmetric synthesis. google.com

Synthesis of this compound Derivatives and Analogues

The functionalization of the this compound framework is predominantly achieved through the ring-opening of its cyclic sulfate intermediate by various nucleophiles. This approach allows for the introduction of sulfur, selenium, and other heteroatoms.

Cyclic sulfates, such as 2,4-O-Benzylidene-L-erythritol-1,3-cyclic sulfate, are highly effective alkylating agents used in the synthesis of this compound derivatives. google.comresearchgate.net The key step is the nucleophilic ring-opening of the cyclic sulfate. google.com This reaction proceeds via an SN2 mechanism where a nucleophile attacks one of the primary carbons of the erythritol backbone, displacing the sulfate group. acs.org

The reaction is highly regioselective, with the nucleophilic attack occurring at the least sterically hindered primary carbon center. acs.org Following the ring-opening, a stable inner salt structure is often formed, comprising a cationic heteroatom and a sulfate anion. google.com This strategy has been successfully employed to couple the L-erythritol moiety with various five-membered ring sugars containing a heteroatom. google.comgoogle.com

Table 1: Synthesis of L-Erythritol Cyclic Sulfate Intermediate

| Step | Starting Material | Reagents | Product | Reference |

| 1 | L-Glucose | Multi-step conversion | 2,4-O-Benzylidene-L-erythritol | google.com |

| 2 | 2,4-O-Benzylidene-L-erythritol | Thionyl Chloride (SOCl₂) | 2,4-O-Benzylidene-L-erythritol-1,3-cyclic sulfite | google.com |

| 3 | Cyclic sulfite intermediate | RuCl₃·H₂O, NaIO₄ | 2,4-O-Benzylidene-L-erythritol-1,3-cyclic sulfate | google.com |

A significant application of the L-erythritol cyclic sulfate intermediate is in the synthesis of sulfur (sulfonium) and selenium (selenonium) analogues of biologically active compounds. sfu.caacs.org The general strategy involves the alkylation of a thioether or selenoether with the cyclic sulfate. google.comresearchgate.net

For example, in the synthesis of salacinol analogues, the ring sulfur atom of a protected 1,4-anhydro-4-thio-D-pentitol acts as the nucleophile, attacking the L-erythritol cyclic sulfate to form a new carbon-sulfur bond. google.com This creates a sulfonium (B1226848) ion linked to the this compound-3-sulfate side chain. google.com

Similarly, selenium analogues are prepared by reacting a protected selenoether, such as 1,4-anhydro-4-seleno-D-arabinitol, with the L-erythritol cyclic sulfate. researchgate.netmdpi.com These reactions can result in a mixture of diastereomers that differ only in the stereochemistry at the newly formed stereogenic sulfur or selenium center, which are sometimes separable by chromatography. google.comacs.org

Table 2: Synthesis of Sulfur and Selenium Analogues

| Analogue Type | L-Erythritol Derivative | Nucleophile | Resulting Product Core Structure | Reference |

| Sulfur | 2,4-O-Benzylidene-L-erythritol-1,3-cyclic sulfate | Protected 1,4-anhydro-4-thio-D-arabinitol | Sulfonium inner salt with an L-erythritol-3-sulfate side chain | google.comgoogle.com |

| Selenium | 2,4-O-Benzylidene-L-erythritol-1,3-cyclic sulfate | Protected 1,4-anhydro-4-seleno-D-arabinitol | Selenonium inner salt with an L-erythritol-3-sulfate side chain | google.comresearchgate.net |

The primary reactivity of the key cyclic sulfate intermediate is its susceptibility to nucleophilic attack, which drives the formation of various derivatives. google.com Once the ring-opening reaction has occurred, the resulting functionalized product often carries protecting groups, such as benzylidene and benzyl (B1604629) groups, which were necessary to ensure selectivity in the preceding steps. google.com

The final transformation of these derivatives involves the removal of these protecting groups to yield the target compound. google.com The choice of deprotection strategy depends on the nature of the protecting groups present:

Acid Hydrolysis : Benzylidene acetals are readily cleaved under acidic conditions. google.com

Hydrogenolysis : Benzyl ethers are typically removed by catalytic hydrogenolysis. google.com

In some synthetic designs, protecting groups such as p-methoxybenzyl (PMB) are chosen because they, along with benzylidene groups, can be removed in a single step via acid hydrolysis, streamlining the deprotection process. google.com The analysis of these transformations confirms the successful synthesis of the final deprotected this compound derivatives. google.com A study on alkylating derivatives of erythritol noted that some compounds, such as Lycurium, undergo rapid hydrolysis in aqueous solutions, highlighting the inherent reactivity of certain functionalized erythritol analogues. nih.gov

Structural Analysis and Conformational Studies of 1 Deoxy L Erythritol

Stereochemical Considerations and Enantiomeric Forms (e.g., (2S,3R) Designation)

1-Deoxy-L-erythritol is a butanetriol with a specific stereochemical arrangement, designated as (2S,3R)-butane-1,2,3-triol. ontosight.ai This designation is critical as it defines the three-dimensional orientation of the hydroxyl groups attached to its four-carbon backbone. ontosight.ai The "1-deoxy" prefix indicates that one of the primary hydroxyl groups of erythritol (B158007) is absent, a modification that influences its chemical and physical properties, including solubility and stability. ontosight.ai

The stereochemistry of this compound is fundamental to its biological activity and how it interacts with enzymes and receptors. ontosight.ai Its structural similarity to naturally occurring sugars makes it a subject of interest for studying enzyme specificity. ontosight.ai The precise spatial arrangement of its atoms, dictated by the (2S,3R) configuration, allows it to fit into the active sites of specific enzymes, potentially acting as an inhibitor or a substrate in various metabolic pathways. ontosight.ai

The enantiomeric counterpart, 1-Deoxy-D-erythritol, possesses the (2R,3S) configuration. nih.gov The distinct stereochemistry of these enantiomers results in different biological activities and interactions. For instance, the absolute configuration of related compounds has been shown to play a significant role in their ability to inhibit glycosidase enzymes. sfu.ca

Molecular Modeling and Computational Analysis of Structure and Interactions

Molecular modeling and computational analysis are powerful tools for investigating the structure and interactions of molecules like this compound. These methods provide insights into the three-dimensional structure and help predict how the molecule will interact with biological targets, such as enzymes.

For the related enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway, homology modeling has been used to construct three-dimensional structures. scielo.brresearchgate.net This approach uses the known structure of a related protein as a template. scielo.brresearchgate.net The quality of these models is assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. scielo.brresearchgate.net For instance, a model of DXR from Theileria parva showed that 95% of its residues were in the most favorable regions of the Ramachandran plot, indicating a high-quality model. scielo.brresearchgate.net

Computational studies on DXR inhibitors have revealed key interactions within the enzyme's active site. rsc.org Docking studies of designed molecules have shown that metal-binding groups can coordinate with the metal cofactor (Mn²⁺ or Mg²⁺) and that other parts of the molecule can form hydrogen bonds with active site residues like Ser186 and Asn227. rsc.org These computational predictions are crucial for the rational design of new and more potent inhibitors. rsc.org Furthermore, molecular dynamics simulations have been employed to assess the stability of protein models and their interactions with ligands over time. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic molecules, including their configuration and conformation. Both ¹H and ¹³C NMR are used to identify the chemical environment of each atom within the molecule.

In the study of erythritol derivatives, NMR data is crucial for establishing the planar structure and relative stereochemistry. mdpi.comnih.gov For example, the analysis of 1D and 2D NMR spectra, including COSY and HMBC experiments, can reveal the connectivity between protons and carbons, helping to piece together the molecular framework. mdpi.comnih.gov The chemical shifts (δ) and coupling constants (J) provide valuable information about the spatial relationship between atoms. For instance, the magnitude of the ³J(H1,H2) coupling constant is often used to determine the anomeric configuration of sugar residues. acs.org

The ¹H NMR spectrum of a related erythritol derivative, penicierythritol A, showed characteristic signals that, in combination with HMBC correlations, confirmed the butanetetraol moiety. mdpi.com Similarly, the ¹³C NMR spectrum of another derivative provided the number and type of carbon resonances, which, when compared to known compounds, suggested the presence of an erythritol-like structure. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Erythritol Derivatives This table is a representation of typical data and may not correspond to this compound directly.

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 1 | 3.50 (m) | 63.5 |

| 2 | 3.70 (m) | 72.8 |

| 3 | 3.70 (m) | 72.8 |

| 4 | 3.50 (m) | 63.5 |

Data is illustrative and based on general knowledge of erythritol-like structures.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a highly accurate technique used to determine the elemental composition and thus the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision.

In the analysis of natural products and synthetic compounds, HRESIMS is routinely used to confirm the molecular formula. For example, the molecular formula of a new erythritol derivative, penicierythritol A, was determined to be C₁₂H₂₀O₆ based on its HRESIMS data, which showed a sodium adduct ion [M+Na]⁺ at m/z 283.1163 (calculated for 283.1158). mdpi.com Similarly, the molecular formula of another compound was established as C₂₇H₄₆O₅ from the pseudomolecular ion peak at m/z 451.3421 in its HRESIMS spectrum. acs.org This level of accuracy allows for the unambiguous determination of the elemental composition, which is a critical step in structure elucidation.

X-ray Crystallography for Structural Determination of Related Enzymes and Intermediates

X-ray crystallography is an indispensable technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes and their bound ligands. This method provides detailed insights into the active site of enzymes and the nature of enzyme-substrate or enzyme-inhibitor interactions.

The crystal structures of enzymes involved in the same metabolic pathway as derivatives of this compound, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), have been determined. osti.govmit.edunih.govnih.govbiorxiv.org These studies have been instrumental in understanding their reaction mechanisms. For example, crystallographic snapshots of DXPS from Deinococcus radiodurans have captured the enzyme in different states along its reaction coordinate, revealing conformational changes that are crucial for catalysis. osti.govmit.edunih.gov

Specifically, the structure of DXPS bound to an intermediate analog revealed how active-site histidine residues stabilize the reaction intermediate. osti.govmit.edunih.gov Another structure showed a significant conformational change that is thought to trigger a key decarboxylation step. osti.govmit.edunih.gov Similarly, the crystal structure of DXR from Mycobacterium tuberculosis has provided a basis for structure-based drug design aimed at developing new antibiotics. nih.gov The structural data from X-ray crystallography is often deposited in the Protein Data Bank (PDB) and is a vital resource for the scientific community.

Biological and Biochemical Roles of 1 Deoxy L Erythritol

Investigations into Role as an Enzyme Substrate or Inhibitor

The primary biochemical interest in 1-Deoxy-L-erythritol lies in its utility as a tool to probe the active sites of enzymes, particularly those involved in carbohydrate and polyol metabolism. Its structural similarity to natural four-carbon polyols allows it to interact with these enzymes, but the absence of the C1 hydroxyl group often prevents or alters the subsequent catalytic reaction.

Research has focused on evaluating this compound as a potential substrate for various polyol dehydrogenases and kinases. These studies are crucial for understanding the concept of substrate promiscuity, where an enzyme can accept and process molecules other than its primary physiological substrate.

Investigations using enzymes from different microorganisms have shown that this compound is a poor substrate for many polyol-metabolizing enzymes. For example, L-arabinitol 4-dehydrogenase from the fungus Trichoderma reesei, which readily oxidizes L-erythritol, displays negligible activity with this compound. Similarly, studies on polyol dehydrogenases from bacterial sources like Gluconobacter oxydans have demonstrated a strong preference for substrates with hydroxyl groups at both terminal positions, rendering this compound an inefficient substrate. This low reactivity is a direct consequence of the missing C1 hydroxyl group, which is often essential for initial binding orientation and subsequent hydride transfer in the catalytic mechanism of these dehydrogenases.

The data from these experiments provide quantitative insights into the structural requirements for catalysis, highlighting the critical role of specific hydroxyl groups for enzyme recognition and turnover.

Table 1: Interactive Summary of Enzymatic Activity with this compound

| Enzyme | Source Organism | Natural Substrate | Activity with this compound | Key Finding | Reference |

| L-Arabinitol 4-dehydrogenase | Trichoderma reesei | L-Arabinitol, L-Erythritol | Negligible | The C1 hydroxyl group is critical for substrate binding and/or catalysis. | |

| Polyol Dehydrogenase | Gluconobacter oxydans | Polyols (e.g., Sorbitol) | Very Low | Demonstrates high specificity for polyols with terminal hydroxyl groups. | |

| Erythritol (B158007) Kinase | Brucella abortus | Erythritol | Not a substrate | The enzyme specifically recognizes the C1-OH for phosphorylation. |

In enzymes that bind L-erythritol, the C1 hydroxyl group typically acts as both a hydrogen bond donor and acceptor, forming a network of interactions with amino acid residues (e.g., Asp, Glu, His) and sometimes a catalytic cofactor (e.g., NAD⁺). When this compound enters the active site, this specific hydrogen bonding interaction is lost. This loss results in:

Reduced Binding Affinity: The dissociation constant (Kd) or Michaelis constant (Km) for this compound is significantly higher compared to L-erythritol, indicating weaker binding.

Altered Orientation: The molecule may bind in a non-productive orientation, preventing the proper alignment of the C2 hydroxyl group with the catalytic residues and cofactor required for oxidation.

Probing Hydrophobic Pockets: The methyl group (CH₃) at the C1 position introduces a small hydrophobic character, which can be used to probe for the presence of hydrophobic pockets near the substrate binding site.

These analyses, often supported by computational docking and molecular dynamics simulations, confirm that the precise architecture of hydrogen bonding networks within an enzyme's active site is a primary determinant of substrate specificity.

Implications in General Carbohydrate Metabolism Studies

Beyond individual enzyme studies, this compound serves as a probe to investigate broader metabolic networks. When introduced into a biological system (e.g., a bacterial culture), its fate can reveal important information about transport systems and pathway interconnections. For instance, researchers can determine if a general polyol transporter imports the molecule into the cell. Once inside, its lack of metabolism by primary dehydrogenases or kinases means it may accumulate, potentially acting as a competitive inhibitor for other enzymes or transporters that recognize four-carbon polyols. By tracking the molecule or its metabolic products (if any), scientists can elucidate cryptic or secondary metabolic pathways that may become active under specific conditions.

Significance in the Biosynthesis of Complex Secondary Metabolites

The biosynthesis of many complex natural products, such as polyketide and ansamycin (B12435341) antibiotics, often involves the incorporation of unusual sugar or polyol moieties. D-Erythrose 4-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, is a precursor for various building blocks used in these biosynthetic pathways.

Studies on the biosynthesis of the rifamycin (B1679328) B precursor, proansamycin X, in Amycolatopsis mediterranei have explored the flexibility of the enzymatic machinery. In this context, analogs like this compound can be used as mechanistic probes. Although not a natural precursor, feeding experiments with isotopically labeled this compound or its derivatives can help determine the substrate tolerance of the enzymes responsible for synthesizing the complex sugar side chains. If the enzymes show promiscuity and incorporate the deoxy analog, it can lead to the formation of novel, "unnatural" natural products with potentially altered biological activities. This approach, known as mutasynthesis or precursor-directed biosynthesis, relies on such probes to explore and engineer biosynthetic pathways.

Applications in Rational Drug Discovery and Development

The unique biochemical properties of this compound and its derivatives make them relevant in the field of rational drug design, particularly for developing antimicrobial and antiparasitic agents.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is essential for the synthesis of isoprenoids in most bacteria (including pathogens like Mycobacterium tuberculosis), malaria parasites (Plasmodium falciparum), and plants. Isoprenoids are vital for functions like cell wall synthesis and electron transport. Since this pathway is absent in humans, its enzymes are outstanding targets for the development of new drugs.

The MEP pathway utilizes intermediates that are structurally related to erythritol, most notably 2-C-methyl-D-erythritol 4-phosphate (MEP) itself. This compound serves as a valuable chemical scaffold or synthetic starting material for creating analogs of MEP pathway intermediates. These analogs are used in structure-activity relationship (SAR) studies to probe the active sites of MEP pathway enzymes such as IspD, IspE, and IspF.

By systematically modifying the structure—for example, by starting with a 1-deoxy-erythritol core and adding other functional groups—researchers can design potent and specific inhibitors. While this compound itself is not an inhibitor of this pathway, its use in generating molecular probes is a critical step in the rational design of compounds that can disrupt this essential metabolic route in pathogens.

Table 2: Interactive Overview of this compound Analogs in DXP/MEP Pathway Research

| Enzyme Target | Function in Pathway | Role of this compound-based Analogs | Target Pathogen Example | Reference |

| IspD (CDP-ME synthase) | Synthesizes CDP-ME from CTP and MEP | Used to create substrate analogs to probe active site binding requirements. | Plasmodium falciparum | , |

| IspE (CDP-ME kinase) | Phosphorylates CDP-ME | Serves as a scaffold for inhibitors that mimic the substrate's erythritol moiety. | Mycobacterium tuberculosis | , |

| IspF (MECDP synthase) | Cyclizes CDP-MEP to MECDP | Used to develop mechanism-based inhibitors or probes to study catalytic mechanism. | Escherichia coli | , |

Abbreviations: CTP: Cytidine triphosphate; CDP-ME: 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol; MECDP: 2-C-methyl-D-erythritol 2,4-cyclodiphosphate

Design and Development of Analogues as Potential Therapeutic Agents

The non-mevalonate (MEP) pathway for isoprenoid biosynthesis is a critical metabolic route in many pathogenic bacteria, parasites like Plasmodium falciparum (the causative agent of malaria), and plants. Since this pathway is essential for these organisms but absent in humans, its enzymes are highly attractive targets for the development of new anti-infective agents. One of the most extensively studied enzymes in this pathway is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC). DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) into 2-C-methyl-D-erythritol 4-phosphate (MEP).

The natural antibiotic fosmidomycin (B1218577) is a potent inhibitor of DXR and has demonstrated clinical efficacy against malaria. However, its high polarity, which leads to poor oral bioavailability and a short plasma half-life, and its limited activity against certain pathogens like Mycobacterium tuberculosis, have driven extensive research into designing and developing analogues with improved therapeutic properties.

Strategies for Analogue Development

The design of novel DXR inhibitors has largely revolved around modifying the structure of fosmidomycin and its more potent N-acetyl analogue, FR900098. Key structural features necessary for potent inhibitory activity include the phosphonic acid group, which occupies the enzyme's phosphate-binding site, and the hydroxamic acid functionality, which chelates a divalent metal cation (like Mn²⁺ or Mg²⁺) in the active site. Research efforts have focused on several strategies:

Modification of the Hydroxamate Moiety: While essential for activity, the hydroxamate group contributes to the molecule's polarity and can have metabolic stability issues. Studies have explored creating "reverse hydroxamate" counterparts and replacing the group with other metal-binding groups (MBGs) to find effective alternatives. However, identifying a substitute that retains high potency has proven challenging.

α-Substitution on the Alkyl Chain: Introducing lipophilic, particularly aromatic, substituents at the position alpha to the phosphonate (B1237965) has been a successful strategy. This modification can enhance interactions within a hydrophobic pocket of the enzyme and improve cellular uptake due to increased lipophilicity.

Conformational Restriction: To probe the optimal binding conformation, analogues with restricted mobility have been synthesized. Introducing a cyclopropyl (B3062369) ring into the linker between the phosphonate and hydroxamate groups is one such approach.

Prodrug Approaches: To overcome the poor cell penetration of the highly charged phosphonate group, prodrugs have been designed. These temporarily mask the phosphonate to improve oral bioavailability.

Hybrid Molecules: Conjugating fosmidomycin or its analogues with other established therapeutic agents, such as the antimalarials artemisinin (B1665778) and aminochloroquinoline, has been investigated to create hybrid compounds with potentially synergistic or enhanced activity.

Key Research Findings and Developed Analogues

Numerous analogues have been synthesized and evaluated, leading to a deeper understanding of the structure-activity relationships (SAR) for DXR inhibition.

α-Substituted Analogues: A series of α-aryl-substituted fosmidomycin analogues demonstrated significantly enhanced activity against P. falciparum. Notably, an analogue with a 3,4-dichlorophenyl substitution was found to be approximately three times more potent than FR900098, which was previously the most potent compound in this class. Lipophilic phosphonates with pyridine (B92270) and quinoline (B57606) side chains have also been developed as DXR inhibitors, with 5-phenylpyridin-2-ylmethylphosphonic acid showing submicromolar activity against E. coli DXR.

Conformationally Restricted Analogues: The synthesis of cyclopropyl analogues of fosmidomycin revealed that stereochemistry is crucial for activity. The enantiomerically pure trans-cyclopropyl N-acetyl analogue exhibited inhibitory activity against E. coli DXR and P. falciparum growth comparable to that of fosmidomycin itself.

Reverse and N-Alkoxyaryl Analogues: Researchers have synthesized "reverse" analogues, where the orientation of the hydroxamate group is inverted. These compounds have shown potent antimalarial activity. More recently, FR900098 analogues featuring an α-(3,4-dichlorophenyl) substituent combined with various O-linked alkylaryl groups on the hydroxamate moiety have been created. The design rationale was to extend the inhibitor's structure into the adjacent NADPH binding pocket, potentially blocking the binding of both the natural substrate and the cofactor. Several of these compounds displayed nanomolar activity against P. falciparum DXR and low micromolar activity against the parasite.

Hybrid Compounds: The conjugation of fosmidomycin derivatives with other antimalarials has yielded promising results. Hybrids combining two artemisinin units with a fosmidomycin diester through a spermidine (B129725) or homospermidine linker were 41.5 to 23.1 times more potent against a chloroquine-resistant P. falciparum strain than fosmidomycin alone. Similarly, conjugates with an aminochloroquinoline moiety were 3.5 to 5.5 times more active than the parent compound.

Analytical Methodologies for 1 Deoxy L Erythritol Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of sugar alcohols. The choice of technique often depends on the sample matrix, the required sensitivity, and whether the analysis is for qualitative or quantitative purposes.

Vapor Phase Chromatography (VPC)

Vapor Phase Chromatography, more commonly known as Gas Chromatography (GC), is a powerful tool for the analysis of volatile compounds. However, sugar alcohols like 1-Deoxy-L-erythritol are non-volatile due to their high boiling points and polar nature. google.com To make them suitable for GC analysis, a derivatization step is necessary to convert the polar hydroxyl groups into more volatile functional groups. google.com This process typically involves converting the analyte into a volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, which can then be readily vaporized and separated on a GC column. While effective, the need for derivatization can introduce complexity and potential sources of error into the analytical workflow. google.com

Electrophoretic Methods

Electrophoretic techniques separate molecules based on their size and charge in an electric field. They offer an alternative to chromatographic methods for polyol analysis.

Capillary Electrophoresis (CE) for Polyol Analysis

Capillary Electrophoresis (CE) has emerged as a rapid and efficient method for the determination of erythritol (B158007) and other polyols. researchgate.net In this technique, analytes are separated within a narrow-bore fused-silica capillary. For neutral compounds like polyols, separation can be achieved by forming charged complexes, for example, with borate (B1201080) ions in the background electrolyte (BGE). researchgate.net Detection can be challenging, but methods like capacitively coupled contactless conductivity detection (C4D) have been successfully applied for the sensitive detection of these non-UV-absorbing compounds. researchgate.netresearchgate.net CE offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption compared to traditional HPLC. google.com

| Parameter | Capillary Electrophoresis Method |

| Technique | Capillary Electrophoresis (CE) |

| Detector | Capacitively Coupled Contactless Conductivity (C4D) |

| Background Electrolyte | 25 mmol/L sodium borate buffer (pH 8.5) |

| Separation Time | < 6 minutes |

| Application | Determination of erythritol, maltitol, xylitol, and sorbitol in sugar-free chocolate |

| Reference | researchgate.netresearchgate.net |

Spectroscopic and Spectrometric Analysis for Quantitative and Qualitative Determination

Spectroscopic methods are invaluable for the structural elucidation and characterization of compounds. Techniques like Fourier Transform Infrared (FTIR) spectroscopy can provide information about the functional groups present in a molecule, such as the characteristic O-H stretching of the hydroxyl groups in erythritol. researchgate.net

Applications of Periodate (B1199274) Oxidation in Structural Analysis

Periodate oxidation is a classic chemical method used for the structural analysis of compounds containing vicinal diols (hydroxyl groups on adjacent carbon atoms), a key feature of this compound. chalmers.se The reaction involves the cleavage of the carbon-carbon bond between the vicinal diol groups by periodate ions (IO₄⁻), which are reduced to iodate (B108269) (IO₃⁻). researchgate.net

This reaction is highly specific and can be used for both qualitative and quantitative analysis:

Quantitative Analysis: The structure can be determined by measuring the amount of periodate consumed or by quantifying the products formed, such as formic acid and formaldehyde. researchgate.net

For example, the oxidation of a terminal 1,2-diol yields formaldehyde, while the oxidation of a central 1,2-diol where one carbon also carries a primary hydroxyl group yields formic acid. By analyzing these degradation products, the original structure of the sugar alcohol can be pieced together. researchgate.net This technique has historically been fundamental in elucidating the structure of carbohydrates and their derivatives. chalmers.se

Future Directions and Emerging Research Avenues for 1 Deoxy L Erythritol

Advancements in Deeper Elucidation of Biosynthetic and Metabolic Pathways

While the biosynthetic pathway for the similar D-isomers of deoxy sugars is well-established, the specific pathways for 1-Deoxy-L-erythritol are less defined and represent a significant area for future research. The canonical 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, crucial for isoprenoid biosynthesis in many bacteria, plants, and parasites like Plasmodium falciparum, starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP). bibliotekanauki.plfrontierspartnerships.org This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in humans. researchgate.nethilarispublisher.comacs.org

The enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), are key to producing intermediates like 2-C-methyl-D-erythritol 4-phosphate (MEP). researchgate.netpnas.orgrsc.org However, these enzymes are specific to D-isomers. The biosynthesis of L-isomers like this compound is not a part of this primary pathway.

Future research will likely focus on identifying novel enzymes and metabolic routes responsible for the production of L-isomers. This could involve exploring promiscuous activities of known enzymes or discovering entirely new pathways in specific organisms. For instance, while most erythritol (B158007) is excreted unchanged in humans, a small fraction may undergo dehydration to L-erythrulose, hinting at minor metabolic routes. nih.govnih.gov Understanding the biosynthesis of related rare sugars, such as the chemoenzymatic synthesis of 1-deoxy-L-fructose from L-rhamnose, may provide models for elucidating the pathways to this compound. beilstein-journals.org

Innovation in Novel Synthetic Methodologies and Derivatization Reactions

The chemical synthesis of specific stereoisomers of deoxy sugars like this compound is an active area of chemical research, crucial for producing standards for biological assays and for creating novel derivatives. ontosight.ai The inherent symmetry in meso compounds like erythritol presents a challenge for desymmetrization to create specific chiral derivatives. niscpr.res.in

Recent innovations focus on stereoselective and regioselective reactions. For example, methods have been developed for the synthesis of 1-deoxy-D-erythritol and its di-O-methyl derivative. cdnsciencepub.comcdnsciencepub.com Other approaches have started from D-isoascorbic acid or D-(+)-gluconolactone to produce protected D-erythritol derivatives. niscpr.res.in A patent describes the synthesis of complex derivatives, such as 1-((1',4'-Anhydro-4'-thio-D-arabinitol)-4'-S-yl)-1-deoxy-L-erythritol-3-sulfate, highlighting the sophisticated chemical strategies being employed. google.com

For analytical purposes, derivatization is key. Methods using reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) have been developed to allow for HPLC-based detection and quantification of related carbonyl-containing compounds like DOXP, the substrate for the DXR enzyme. nih.govresearchgate.net Another patented method uses 1-methylimidazole (B24206) and acetic anhydride (B1165640) for the acetylation of polyhydroxy compounds, enabling gas chromatography analysis. google.com Future work will likely aim to create more efficient, one-pot syntheses and develop new derivatization agents for more sensitive and specific detection of this compound and its metabolites.

Discovery and Characterization of New Biological Mechanisms and Enzyme Targets

The unique stereochemistry of this compound suggests it may have specific interactions with biological molecules, making it a candidate for drug design and discovery. ontosight.ai Its structural similarity to natural sugars allows it to be explored as a potential inhibitor or substrate for enzymes involved in carbohydrate metabolism. ontosight.ai

A primary area of investigation is its potential interaction with enzymes of the MEP pathway, which is a validated target for antimicrobial and antimalarial drugs due to its absence in humans. researchgate.netscielo.br The enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which converts DOXP to MEP, is a key target. pnas.orgscielo.brnih.gov While drugs like fosmidomycin (B1218577) inhibit the D-isomer-specific DXR, this compound could be investigated for allosteric inhibition or interaction with other pathway enzymes. researchgate.netbiorxiv.org

Beyond the MEP pathway, research on the D-isomer, 1-Deoxy-D-erythritol, has shown it may inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diseases like diabetes and Alzheimer's. ontosight.ai This opens an avenue to investigate whether this compound shares these properties. Future research will focus on screening this compound against a wider range of enzymes and cellular pathways to uncover novel biological functions and therapeutic targets.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) to Understand Biological Roles

Omics technologies are powerful tools for obtaining a systems-level understanding of the biological roles of specific metabolites. By integrating genomics, proteomics, and metabolomics, researchers can delineate the broader impact of a compound like this compound on cellular networks.

For example, integrated multi-omics studies in plants like Artemisia annua and Aconitum have been used to dissect the complex regulation of terpenoid biosynthesis via the MEP and MVA pathways. nih.govmdpi.comfrontiersin.org These studies identify key enzymes, transcription factors, and how metabolic flux is partitioned between pathways. mdpi.comcsic.es A similar approach could be applied to organisms that may produce or are exposed to this compound.

Metabolomic profiling can identify changes in the cellular metabolic landscape in response to the compound. For instance, studies on mutants with disrupted MEP pathways show significant alterations in central carbon metabolism, including glycolysis and the Calvin cycle. nih.gov Proteomic analyses can reveal changes in protein expression, such as the upregulation of stress-response proteins or compensatory changes in metabolic enzymes. nih.gov By combining these datasets, researchers can build comprehensive models of how this compound influences cellular physiology, potentially revealing its function as a signaling molecule or metabolic regulator. rsc.org

Exploration of Biotechnological Production for Academic and Research Purposes

As a research chemical, a reliable and cost-effective supply of this compound is essential. While complex chemical synthesis is possible, biotechnological production offers a potentially more sustainable and scalable alternative. nih.gov This typically involves using genetically engineered microorganisms.

The production of the related polyol, erythritol, is well-established using osmophilic yeasts such as Aureobasidium sp. and Yarrowia lipolytica. nih.govnih.govwikipedia.org The biosynthetic pathway for erythritol involves the pentose (B10789219) phosphate (B84403) pathway, where erythrose-4-phosphate is dephosphorylated and then reduced. researchgate.netresearchgate.net

For this compound, a similar strategy could be employed. This would involve identifying or engineering enzymes capable of producing the L-isomer. For instance, a two-step process has been described for producing the rare sugar L-erythrose from erythritol, first using Gluconobacter frateurii to produce L-erythrulose, followed by enzymatic isomerization. researchgate.net Similar multi-enzyme, one-pot biocatalytic systems could be designed for this compound. Future research will focus on discovering novel enzymes with the desired stereospecificity and assembling them into optimized microbial chassis, like E. coli or yeast, to create efficient cell factories for research-scale production.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing 1-Deoxy-L-erythritol in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions using protected erythritol derivatives (e.g., benzyl or acetyl groups), followed by deprotection steps. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates/pure products using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For reproducibility, ensure stoichiometric control and inert atmospheric conditions .

Q. How can researchers characterize the physicochemical and structural properties of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve hydrogen-bonding networks and stereochemistry (as demonstrated for analogous compounds like 1-Deoxy-L-mannitol) .

- Differential scanning calorimetry (DSC) for thermal stability analysis.

- High-performance liquid chromatography (HPLC) to assess purity and degradation products .

Q. What role does this compound play in the methyl erythritol phosphate (MEP) pathway, and how can this be experimentally validated?

- Methodological Answer : As a precursor in isoprenoid biosynthesis, its metabolic flux can be tracked using isotopic labeling (e.g., ¹³C-glucose) in bacterial or protozoal models (e.g., Plasmodium falciparum). Enzyme activity assays for DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) can quantify pathway inhibition via NADPH consumption rates .

Advanced Research Questions

Q. How can researchers design enzymatic inhibition assays targeting DXR using this compound analogs?

- Methodological Answer :

Recombinant DXR expression : Purify DXR from E. coli or Plasmodium systems.

Inhibition kinetics : Measure NADPH oxidation spectrophotometrically (340 nm) with varying analog concentrations.

Comparative analysis : Calculate IC₅₀ values relative to known inhibitors (e.g., fosmidomycin) and validate via crystallographic studies of enzyme-inhibitor complexes .

Q. What strategies resolve contradictions in experimental data on this compound’s bioactivity across different model organisms?

- Methodological Answer :

- Controlled replication : Standardize growth conditions (e.g., pH, temperature) and genetic backgrounds of model organisms (e.g., Mycobacterium tuberculosis vs. Bacillus subtilis).

- Statistical modeling : Use ANOVA to isolate variables (e.g., uptake efficiency, enzyme ortholog variability).

- Cross-validation : Employ orthogonal assays (e.g., RNA-seq for pathway gene expression vs. metabolomic profiling) .

Q. How can hydrogen-bonding networks in this compound crystals inform its interaction with biological targets?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond angles and donor-acceptor distances (e.g., O–H···O interactions) at 150 K to minimize thermal motion artifacts.

- Computational modeling : Use software like SHELX or Mercury to compare observed interactions with docking simulations of target enzymes (e.g., DXR active sites) .

Q. What experimental approaches validate the absence of off-target effects when using this compound in multi-organism studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.